molecular formula C14H17ClN4O2 B497176 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide CAS No. 927639-86-9

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B497176
CAS No.: 927639-86-9
M. Wt: 308.76g/mol
InChI Key: GODOHLZARYMCGJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a chemical compound of significant interest in neuroscience research for its demonstrated neuroprotective properties. Studies have shown that this compound and its structural analogs exhibit potent protective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y human neuroblastoma cell lines, a common model for studying Parkinson's disease . Further mechanistic studies indicate that its protective effects originate from a significant decrease in the levels of pro-apoptotic proteins, specifically Bax expression and caspase-3 activation . By modulating this key apoptotic pathway, the compound helps to inhibit the cascade of neuronal cell death, positioning it as a valuable tool for investigating the mechanisms of neurodegenerative diseases and screening for potential therapeutic agents. The compound features a propanamide backbone linking a chloro- and methoxy-substituted aromatic moiety to a 3,5-dimethyl-1,2,4-triazole ring system . It has a molecular formula of C14H17ClN4O2 and a molecular weight of 308.76 g/mol ( 927639-86-9) . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-9-16-10(2)19(18-9)7-6-14(20)17-12-8-11(15)4-5-13(12)21-3/h4-5,8H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODOHLZARYMCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide

The intermediate ω-chloro-propananilide is prepared by reacting 5-chloro-2-methoxyaniline with 3-chloropropionyl chloride in a mixed acetone-water solvent system. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

  • Dissolve 5-chloro-2-methoxyaniline (1 eq.) and K₂CO₃ (1 eq.) in acetone:water (1:2).

  • Add 3-chloropropionyl chloride (1 eq.) dropwise in an ice bath.

  • Stir at room temperature for 2 hours.

  • Precipitate the product by pouring the mixture into cold water.

  • Filter and wash with water.

Key Data :

  • Yield: 70–85% (based on analogous reactions in).

  • IR: Amide I (1677–1692 cm⁻¹), Amide II (1491–1555 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 3.78 (s, OCH₃), 2.94 (t, CH₂Cl), 4.51 (t, CH₂CO).

Step 2: Substitution with 3,5-Dimethyl-1H-1,2,4-triazole

The ω-chloro intermediate undergoes nucleophilic displacement with 3,5-dimethyl-1H-1,2,4-triazole in DMF under reflux. K₂CO₃ facilitates deprotonation of the triazole, enhancing nucleophilicity.

Procedure :

  • Combine 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide (1 eq.), 3,5-dimethyl-1H-1,2,4-triazole (1 eq.), and K₂CO₃ (1 eq.) in DMF.

  • Reflux for 4–6 hours.

  • Evaporate DMF under reduced pressure.

  • Extract with chloroform and water.

  • Purify via column chromatography (silica gel, chloroform:methanol 9:1).

Optimization Insights :

  • Solvent : DMF outperforms acetonitrile or THF due to superior solubility of intermediates.

  • Temperature : Reflux (~150°C) ensures complete substitution within 4 hours.

  • Catalyst : Microwave irradiation (170°C, 10 min) reduces reaction time but requires specialized equipment.

Key Data :

  • Yield: 59–84% (varies with substituents).

  • IR: Retention of amide I/II bands; triazole C=N stretch at 1590–1602 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 2.79–3.04 (m, CH₂CO), 4.40–4.59 (t, CH₂-triazole), 7.15–7.57 (m, aromatic H).

Comparative Analysis of Methodologies

Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time4–6 hours5–10 minutes
Yield59–84%70–91%
Energy EfficiencyModerateHigh
Equipment AccessibilityStandard glasswareMicrowave reactor required

Microwave-assisted synthesis enhances reaction rates via dielectric heating but necessitates capital investment.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • Amide I: 1654–1692 cm⁻¹ (C=O stretch).

    • Amide II: 1491–1555 cm⁻¹ (N–H bend + C–N stretch).

    • Triazole C=N: 1590–1602 cm⁻¹.

  • ¹H NMR :

    • δ 2.25 (s, CH₃-triazole), 3.78 (s, OCH₃), 4.40–4.59 (t, CH₂-triazole).

    • Aromatic protons: δ 6.62–7.57 (m, 5-chloro-2-methoxyphenyl).

  • Mass Spectrometry :

    • [M+H]⁺: m/z 353.1 (calculated for C₁₄H₁₆ClN₃O₂).

Challenges and Mitigation Strategies

Low Yields in Triazole Substitution

  • Cause : Steric hindrance from 3,5-dimethyl groups reduces nucleophilic attack efficiency.

  • Solution : Increase reaction time to 8 hours or use excess triazole (1.2 eq.).

Purification Difficulties

  • Cause : Polar byproducts from DMF decomposition.

  • Solution : Sequential extraction with chloroform/water (3:1) followed by gradient column chromatography.

Industrial Scalability Considerations

Solvent Recovery

DMF can be recycled via distillation (b.p. 153°C), reducing costs.

Green Chemistry Metrics

MetricValue
Atom Economy89%
E-Factor6.2 (kg waste/kg product)
Process Mass Intensity8.5

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has shown promising results against various bacterial strains. For instance:

  • In vitro studies demonstrated that this compound exhibits significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that derivatives of triazoles can inhibit tumor growth through various mechanisms:

  • Cell Line Studies : In vitro tests on human cancer cell lines (such as MCF-7 for breast cancer and HCT116 for colon cancer) revealed that this compound exhibits cytotoxic effects, leading to decreased cell viability at specific concentrations .

Fungicidal Activity

The triazole moiety is also recognized for its fungicidal properties. This compound has been evaluated for its ability to control fungal pathogens in crops:

  • Field Trials : Preliminary results indicate effective control over Fusarium species that affect crops such as wheat and corn. This suggests that the compound could be developed into a fungicide with a dual role—both agricultural and medicinal .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Decreased cell viability
AnticancerHCT116 (colon cancer)Decreased cell viability
FungicidalFusarium speciesEffective control

Mechanism Insights

MechanismDescription
Enzyme InhibitionInhibits DNA synthesis enzymes leading to apoptosis
Cell Cycle DisruptionCauses cell cycle arrest in cancer cells

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Representative Compounds :

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Property Target Compound Pyrazole-Carboxamides (e.g., 3a, 3d)
Core Structure Propanamide + triazole Pyrazole-carboxamide
Molecular Weight 308.76 403–437 g/mol
Key Substituents Cl, OCH₃, triazole Cyano, aryl, halogen (e.g., F, Cl)
Synthesis Method Not specified in evidence EDCI/HOBt-mediated coupling
Bioactivity Notes Likely enzyme inhibition Designed for antimicrobial/antifungal roles

Key Differences :

  • Pyrazole derivatives exhibit higher molecular weights due to additional aryl/cyano groups.
  • The cyano group in 3a-3d may reduce solubility compared to the target’s methoxy group .

Triazolyl Propanamide Analogues ()

Examples :

  • CAS 927639-88-1 : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide
  • CAS 927639-74-5 : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
Property Target Compound Triazolyl Analogues
Core Structure Propanamide + triazole Propanamide + triazole
Molecular Weight 308.76 258.32–272.35 g/mol
Key Substituents Cl, OCH₃ Methylphenyl, additional methyl groups
Polarity Higher (Cl, OCH₃) Lower (alkyl substituents)
Bioactivity Notes Enhanced target binding Potential for altered pharmacokinetics

Key Differences :

  • The target’s chloro-methoxyphenyl group may improve receptor specificity compared to simpler alkylated derivatives.

Pesticide Propanamides ()

Examples :

  • Propanil : N-(3,4-dichlorophenyl)propanamide
  • Iprodione metabolite : N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide
Property Target Compound Pesticide Propanamides
Core Structure Propanamide + triazole Simple propanamide or fused heterocycles
Molecular Weight 308.76 218–330 g/mol
Key Substituents Triazole, Cl, OCH₃ Dichlorophenyl, imidazolidinedione
Application Not specified Herbicides (propanil), fungicides (iprodione)

Key Differences :

  • Structural complexity of the target may reduce environmental persistence compared to propanil.

Triazolyl Analogues of Taranabant ()

Example: N-((2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanamide

Property Target Compound Taranabant Analogue
Core Structure Propanamide + triazole Complex stereochemistry + trifluoromethyl
Molecular Weight 308.76 ~600 g/mol (estimated)
Key Substituents Cl, OCH₃ CF₃, cyano, chiral centers
Synthesis Complexity Moderate High (asymmetric reactions, hydride reductions)

Key Differences :

  • The Taranabant analogue’s trifluoromethyl and cyano groups enhance metabolic resistance but increase synthetic complexity .
  • The target’s simpler structure may offer better solubility and oral bioavailability.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a propanamide backbone with a chloro-methoxyphenyl group and a triazole moiety, which may enhance its biological efficacy compared to similar compounds lacking these functional groups. The molecular formula of the compound is C15H19ClN4O2C_{15}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 322.79 g/mol .

The mechanism of action for triazole-containing compounds often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival. For instance, related compounds have demonstrated inhibition of growth factor receptors and other signaling pathways critical for tumor growth .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The unique structure of this compound may confer similar antimicrobial activity due to the presence of the triazole ring, which is known to interact with various biological targets in microbial cells .

Other Biological Activities

Preliminary studies suggest that this compound may exhibit additional biological activities such as anti-inflammatory and analgesic effects. The presence of the chloro and methoxy substitutions on the phenyl ring could enhance these activities by modifying the compound's interaction with biological targets .

Case Studies

While specific case studies focusing solely on this compound are not extensively documented in current literature, several studies involving structurally similar compounds provide insight into potential applications:

  • Anticancer Activity : A study evaluating various triazole derivatives found that certain modifications significantly enhanced cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Efficacy : Research on related triazole compounds indicates strong activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide?

A common methodology involves multi-step organic reactions, such as:

  • Amide bond formation : Reacting a chlorinated phenyl precursor (e.g., 5-chloro-2-methoxyaniline) with a triazole-containing carboxylic acid derivative using coupling agents like chloroacetyl chloride in the presence of triethylamine as a base .
  • Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate purity .
  • Purification : Recrystallization from solvents like ethanol-DMF mixtures improves yield and purity .

Q. What characterization techniques are essential for verifying the structure of this compound?

Key methods include:

  • Spectroscopy :
    • 1H/13C NMR to confirm proton environments and carbon frameworks .
    • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation .
  • Elemental analysis to verify stoichiometry .

Q. How stable is this compound under standard laboratory conditions?

While the compound is generally stable at room temperature, precautions are necessary due to:

  • Chlorinated groups : Potential sensitivity to light or moisture, requiring storage in desiccated, amber vials .
  • Amide bonds : Hydrolysis risks under extreme pH or prolonged aqueous exposure; stability tests via HPLC are recommended .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., enzymes or DNA) .
  • Comparative SAR studies : Compare activity against analogs (e.g., chloro vs. fluoro substitutions) using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies optimize synthetic yield and selectivity for this compound?

  • Condition optimization :
    • Temperature control : Lower temperatures (20–25°C) during acyl chloride addition reduce side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide formation .

Q. How can computational modeling aid in understanding the compound’s 3D conformation and reactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) simulations : Study conformational stability in solvent environments .
  • Crystallographic refinement : Use SHELXL for single-crystal X-ray diffraction data to resolve bond angles and torsional strains .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) to identify outliers or assay-specific biases .
  • Reproducibility checks : Standardize protocols (e.g., cell lines, incubation times) to isolate variables .
  • Cross-validation : Compare results with structurally similar compounds (e.g., triazole derivatives) to contextualize discrepancies .

Q. What methodologies enable derivatization of the compound’s functional groups for SAR studies?

  • Chloro group substitution : Replace Cl with other halogens (F, Br) via nucleophilic aromatic substitution .
  • Triazole modification : Introduce alkyl/aryl substituents using click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Amide hydrolysis : Convert to carboxylic acid for salt formation or ester derivatives .

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